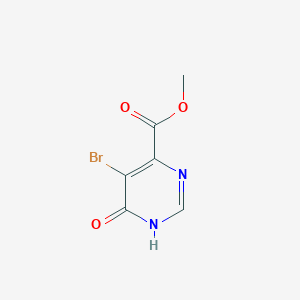
1,8-Naphthyridin-2-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. It is a derivative of 1,8-naphthyridine, a heterocyclic compound known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridin-2-ylmethanamine dihydrochloride can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed synthesis and multicomponent reactions to efficiently generate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives with reduced nitrogen content.
Scientific Research Applications
1,8-Naphthyridin-2-ylmethanamine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,8-naphthyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,8-Naphthyridin-2-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
1,8-Naphthyridine: The parent compound, known for its diverse biological activities and photochemical properties.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for the treatment of bacterial infections.
2-Amino-1,8-naphthyridine:
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields .
Properties
Molecular Formula |
C9H11Cl2N3 |
|---|---|
Molecular Weight |
232.11 g/mol |
IUPAC Name |
1,8-naphthyridin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-6-8-4-3-7-2-1-5-11-9(7)12-8;;/h1-5H,6,10H2;2*1H |
InChI Key |
YKTCAFWZEAYBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)
![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)









